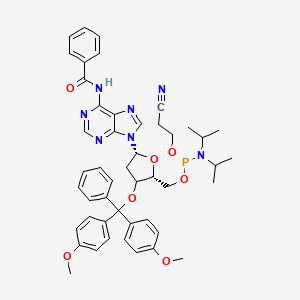
3'-DMTr-dA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Dimethoxytrityl-deoxyadenosine (3’-DMTr-dA) is a modified nucleoside used in the synthesis of oligonucleotides. It is a derivative of deoxyadenosine, where the 3’-hydroxyl group is protected by a dimethoxytrityl (DMTr) group. This protection is crucial during the synthesis of oligonucleotides to prevent unwanted reactions at the 3’-hydroxyl site.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-DMTr-dA typically involves the protection of the 3’-hydroxyl group of deoxyadenosine with a dimethoxytrityl chloride (DMTr-Cl) reagent. The reaction is carried out in the presence of a base such as pyridine. The general reaction scheme is as follows:
- Dissolve deoxyadenosine in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Add dimethoxytrityl chloride (DMTr-Cl) and a base such as pyridine.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product using chromatographic techniques to obtain 3’-DMTr-dA in high yield .
Industrial Production Methods
In an industrial setting, the synthesis of 3’-DMTr-dA follows similar principles but is scaled up to accommodate larger quantities. Automated synthesizers and continuous flow reactors are often employed to ensure consistent quality and yield. The use of solid-phase synthesis techniques, where the nucleoside is attached to a solid support, allows for efficient and rapid production of oligonucleotides .
化学反応の分析
Types of Reactions
3’-DMTr-dA undergoes several types of chemical reactions, primarily focused on the removal of the DMTr protecting group and subsequent incorporation into oligonucleotides:
Deprotection: The DMTr group can be removed under acidic conditions, typically using dichloroacetic acid or trichloroacetic acid in an organic solvent.
Common Reagents and Conditions
Deprotection: Dichloroacetic acid or trichloroacetic acid in dichloromethane.
Coupling: Phosphoramidite reagents in the presence of an activator such as tetrazole.
Major Products Formed
The primary product formed from these reactions is the desired oligonucleotide sequence, which can be further modified or used in various applications .
科学的研究の応用
3’-DMTr-dA is widely used in the field of oligonucleotide synthesis, which has numerous applications in scientific research:
Chemistry: Used in the synthesis of DNA and RNA analogs for studying nucleic acid chemistry.
Biology: Employed in the creation of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine: Utilized in the development of antisense oligonucleotides and small interfering RNA (siRNA) for therapeutic purposes.
Industry: Applied in the production of diagnostic assays and gene synthesis
作用機序
The primary function of 3’-DMTr-dA is to serve as a building block in the synthesis of oligonucleotides. The DMTr group protects the 3’-hydroxyl group during the synthesis process, preventing unwanted side reactions. Once the oligonucleotide synthesis is complete, the DMTr group is removed under acidic conditions, allowing the nucleoside to participate in further reactions or hybridize with complementary nucleic acid sequences .
類似化合物との比較
3’-DMTr-dA is similar to other protected nucleosides used in oligonucleotide synthesis, such as:
- 3’-Dimethoxytrityl-deoxycytidine (3’-DMTr-dC)
- 3’-Dimethoxytrityl-deoxyguanosine (3’-DMTr-dG)
- 3’-Dimethoxytrityl-thymidine (3’-DMTr-T)
Uniqueness
The uniqueness of 3’-DMTr-dA lies in its specific application for protecting the 3’-hydroxyl group of deoxyadenosine. This protection is essential for the selective synthesis of oligonucleotides, ensuring high fidelity and yield in the final product .
特性
分子式 |
C47H52N7O7P |
|---|---|
分子量 |
857.9 g/mol |
IUPAC名 |
N-[9-[(2R,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(58-27-13-26-48)59-29-41-40(28-42(60-41)53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)61-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40?,41-,42-,62?/m1/s1 |
InChIキー |
JMABKCCHUAJFJE-PVYRJWNMSA-N |
異性体SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC[C@@H]1C(C[C@@H](O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)OC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
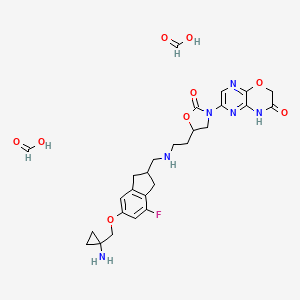
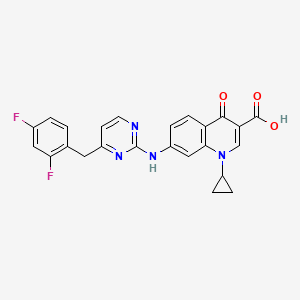
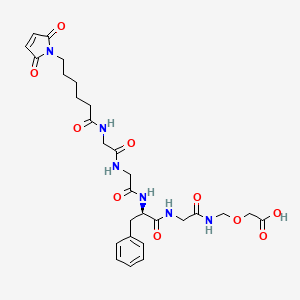
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
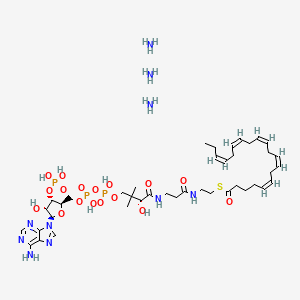
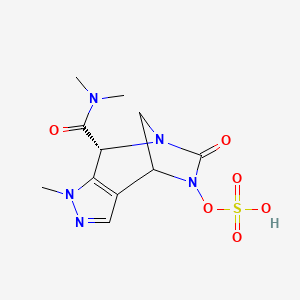
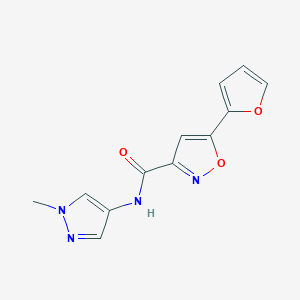
![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
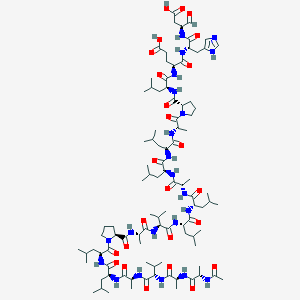
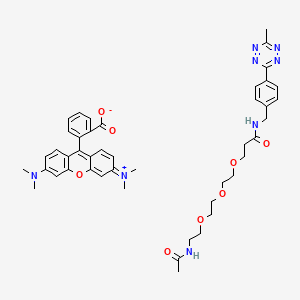
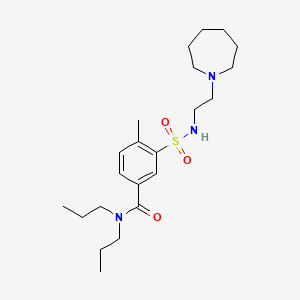
![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
